Cas no 2227897-32-5 ((1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol)

(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol
- EN300-1956112
- 2227897-32-5
-
- インチ: 1S/C7H9F3N2O/c1-2-12-4-3-5(11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3/t6-/m1/s1
- InChIKey: PFYCYZXXMCCEBL-ZCFIWIBFSA-N
- ほほえんだ: FC([C@@H](C1C=CN(CC)N=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 194.06669740g/mol
- どういたいしつりょう: 194.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38Ų
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1956112-0.05g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1956112-0.1g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1956112-5g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1956112-0.5g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1956112-10g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1956112-1g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1956112-0.25g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1956112-5.0g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1956112-1.0g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1956112-2.5g |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol |
2227897-32-5 | 2.5g |
$2912.0 | 2023-09-17 |
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-olに関する追加情報
Introduction to (1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227897-32-5)
(1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2227897-32-5, is characterized by its unique structural features, which include a pyrazole ring substituted with an ethyl group and a trifluoromethyl group on the ethanol side chain. These structural elements contribute to its distinct chemical properties and potential biological activities.
The< strong>pyrazole moiety is a heterocyclic aromatic compound that is widely recognized for its presence in numerous bioactive molecules. Pyrazoles have been extensively studied for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of an ethyl group at the 1-position of the pyrazole ring in this compound enhances its molecular complexity and may influence its interactions with biological targets.
The presence of a< strong>trifluoromethyl group at the 2-position of the ethanol side chain is another notable feature of this compound. Trifluoromethyl groups are frequently employed in pharmaceutical chemistry due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. This structural modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds with< strong>pyrazole derivatives for therapeutic applications. The< strong>(1R)-configuration of the chiral center in this compound suggests that it may exhibit stereoselective interactions with biological targets, which is a critical factor in drug design. Chiral compounds often display different biological activities depending on their stereochemical configuration, making them promising candidates for targeted drug development.
Current research in the field of medicinal chemistry has highlighted the importance of< strong>fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecular structures can lead to enhanced binding affinity, improved metabolic stability, and increased bioavailability. The trifluoromethyl group in this compound is an example of such a modification, which may contribute to its potential as a lead compound for further development.
The< strong>biological activity of (1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol has not yet been fully elucidated, but preliminary studies suggest that it may possess interesting pharmacological properties. Researchers are exploring its potential as an intermediate in the synthesis of more complex molecules with targeted biological activities. The unique combination of structural features makes this compound a promising candidate for further investigation in various therapeutic areas.
The synthesis of< strong>CAS No. 2227897-32-5 involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The preparation of the pyrazole derivative followed by the introduction of the trifluoromethyl group and the ethanol side chain necessitates expertise in synthetic organic chemistry. Advanced techniques such as fluorination reactions and chiral resolution methods are likely employed to achieve the desired molecular structure.
In conclusion, (1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of drug design continues to evolve, compounds like this are expected to play a crucial role in the discovery of new therapeutic agents.
2227897-32-5 ((1R)-1-(1-ethyl-1H-pyrazol-3-yl)-2,2,2-trifluoroethan-1-ol) 関連製品
- 2413904-03-5(tert-butyl N-(3-hydroxypropyl)-N-{3-iodoimidazo1,2-bpyridazin-6-yl}carbamate)
- 2171947-26-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid)
- 1805935-16-3(3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine)
- 1807068-10-5(Methyl 4-(chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-5-carboxylate)
- 84392-24-5([1,1'-Biphenyl]-2-carboxylic acid, 4'-ethyl-)
- 396722-18-2(3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 874615-57-3(4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)
- 7182-39-0(3-(3-Chloropropanoyl)-4-methylphenol)
- 1207029-38-6(N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)
- 2229383-17-7(2-1-(1-methyl-1H-imidazol-2-yl)cyclopropylpropan-2-amine)




